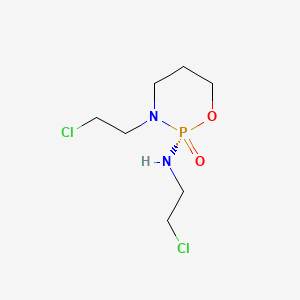

(+)-Ifosfamide

Description

Structure

3D Structure

Properties

CAS No. |

66849-34-1 |

|---|---|

Molecular Formula |

C7H15Cl2N2O2P |

Molecular Weight |

261.08 g/mol |

IUPAC Name |

(2R)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1 |

InChI Key |

HOMGKSMUEGBAAB-CQSZACIVSA-N |

Isomeric SMILES |

C1CN([P@](=O)(OC1)NCCCl)CCCl |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-Ifosfamide; L-Ifosfamide; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of (+)-Ifosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide, a structural isomer of cyclophosphamide, is a crucial alkylating agent in the chemotherapeutic arsenal against a spectrum of cancers, including sarcomas, lymphomas, and lung cancer.[1] Administered as a racemic mixture, its therapeutic and toxic effects are intrinsically linked to its stereochemistry, with the (+)-(R)-enantiomer and its metabolites exhibiting distinct pharmacological profiles. This in-depth technical guide elucidates the historical discovery, detailed synthetic pathways, and the intricate mechanism of action of (+)-Ifosfamide. It provides researchers and drug development professionals with a comprehensive resource, including detailed experimental protocols, quantitative data on its efficacy and toxicity, and a visual representation of its signaling pathways.

Discovery and Development

Ifosfamide was first synthesized in the mid-1960s by investigators at Asta-Werke in Germany, the same company that developed cyclophosphamide.[2][3] The goal was to create an analogue of cyclophosphamide with a broader spectrum of activity and a different toxicity profile.[2] While preclinical models demonstrated ifosfamide's superior activity against certain tumors and reduced myelosuppression compared to cyclophosphamide, its clinical use was initially hampered by severe hemorrhagic cystitis, a dose-limiting toxicity.[2] The introduction of the uroprotective agent mesna in the 1980s, which neutralizes the toxic metabolite acrolein in the bladder, was a pivotal moment that allowed for the administration of higher, more effective doses of ifosfamide and its widespread clinical adoption.[3]

The development of ifosfamide can be traced back to the early exploration of nitrogen mustards as anti-cancer agents, with key contributions from researchers like Sir Alexander Haddow, Dr. Alfred Z. Gilman, Dr. Louis S. Goodman, Dr. George Gomori, and Dr. Norbert Brock, who systematically advanced the field of cancer chemotherapy.[4]

Synthesis of Ifosfamide

The synthesis of ifosfamide is a multi-step process, with the most common industrial route starting from phosphorus oxychloride. This method is favored for its safety and efficiency.[5][6] The following is a representative protocol for the synthesis of racemic ifosfamide.

Experimental Protocol: Synthesis of Racemic Ifosfamide

Step 1: Formation of the Cyclic Phosphoramidic Chloride Intermediate

-

In a cooled reactor (-5 to 25 °C) under an inert atmosphere, dissolve 3-aminopropan-1-ol in an anhydrous solvent such as dichloromethane, containing a tertiary amine base (e.g., triethylamine).[5][7]

-

Slowly add phosphorus oxychloride to the solution while maintaining the temperature.[5][7]

-

Allow the reaction to stir for 2-8 hours. Completion of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5] The product of this step is the cyclic phosphoramidic chloride intermediate.

Step 2: Introduction of the First Chloroethyl Side Chain

-

To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine hydrochloride.[7]

-

Continue stirring at -5 to 25 °C for 3-5 hours to form the intermediate phosphoramide.[5]

Step 3: Acylation

Step 4: Reduction to Ifosfamide

-

Isolate the crude N-acylated intermediate.

-

Dissolve the intermediate in a suitable solvent and add a reducing agent, such as sodium borohydride, in the presence of an alkaline hydroxide.[5][7]

-

After the reduction is complete, quench the reaction and extract the final ifosfamide product.[5] The overall yield for this process is reported to be in the range of 30-35%.[7]

Chiral Separation of (+)- and (-)-Ifosfamide

Ifosfamide is administered clinically as a racemic mixture. However, research into the distinct properties of each enantiomer necessitates their separation. This is typically achieved using chiral chromatography techniques.

Experimental Protocol: Enantiomeric Separation

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase is used. An alpha 1-glycoprotein column is a common choice for this separation.[8]

-

Mobile Phase: A typical mobile phase consists of a low percentage of an organic modifier, such as acetonitrile (e.g., 1%), in a phosphate buffer (e.g., 0.015 M, pH 4).[8]

-

Detection: The separated enantiomers can be detected using a UV detector.

-

Resolution: This method allows for the baseline separation of the (R)-(+)- and (S)-(-)-enantiomers of ifosfamide.[8]

Mechanism of Action

Ifosfamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1]

Bioactivation and DNA Alkylation

The activation of ifosfamide proceeds through a 4-hydroxylation pathway to form 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[9] This active metabolite is then transported into cells where it decomposes to form the ultimate alkylating agent, isophosphoramide mustard, and a toxic byproduct, acrolein.[1] Isophosphoramide mustard is a bifunctional alkylating agent that forms covalent cross-links with DNA, primarily at the N7 position of guanine bases.[9] These DNA cross-links interfere with DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[9]

References

- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Synthesis of Ifosfamide - Master's thesis - Dissertation [dissertationtopic.net]

- 7. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 8. Enantiomeric separation of R- and S-ifosfamide and their determination in serum from clinical subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (+)-Ifosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide, a crucial alkylating agent in cancer chemotherapy, is a chiral molecule typically administered as a racemic mixture. However, the two enantiomers, (R)-(-)-Ifosfamide and (S)-(+)-Ifosfamide, exhibit different metabolic profiles and therapeutic activities. The (+)-enantiomer, in particular, has garnered significant interest due to its distinct pharmacological properties. This technical guide provides an in-depth overview of the stereospecific synthesis of (+)-Ifosfamide, focusing on established methodologies and key experimental considerations. While a definitive, high-yielding, and enantiopure synthesis remains a complex challenge, this document outlines the foundational strategies that have been explored.

Core Synthetic Strategies

The stereospecific synthesis of P-chiral compounds like this compound presents a significant synthetic hurdle. The primary approaches to achieve enantiomeric purity involve either the resolution of a racemic mixture or, more desirably, a stereocontrolled synthesis from chiral precursors or through the use of chiral auxiliaries.

One of the foundational methods in the field involves the stereospecific synthesis of chiral metabolites of ifosfamide, which lays the groundwork for accessing enantiomerically pure parent compounds.[1][2] This approach often relies on the separation of diastereomeric intermediates.

A common strategy for the synthesis of racemic ifosfamide, which can then potentially be resolved, involves a multi-step process starting from phosphorus oxychloride.[3]

Logical Flow of a General Racemic Synthesis:

Caption: General synthetic workflow for racemic ifosfamide.

Stereospecific Approaches

While a detailed, high-yield stereospecific synthesis of this compound is not extensively documented in readily available literature, the principles of asymmetric synthesis of P-chiral compounds can be applied. A promising strategy involves the use of a chiral auxiliary to direct the stereochemistry at the phosphorus center.

Conceptual Stereospecific Synthesis Workflow:

Caption: Conceptual workflow for a chiral auxiliary-mediated synthesis of this compound.

Experimental Protocols (Adapted from Racemic and Analog Synthesis)

The following protocols are adapted from established methods for the synthesis of racemic ifosfamide and its analogs. These can serve as a starting point for developing a stereospecific synthesis of this compound, likely requiring significant optimization and the introduction of a chiral element.

Protocol 1: Synthesis of the Cyclic Phosphoramidic Chloride Intermediate

This protocol describes the formation of the core oxazaphosphorinane ring, a key intermediate in ifosfamide synthesis.

| Step | Reagent/Parameter | Details |

| 1 | Reactants | Phosphorus oxychloride, 3-aminopropan-1-ol, Triethylamine |

| 2 | Solvent | Dichloromethane |

| 3 | Temperature | -5 to 25 °C |

| 4 | Reaction Time | 4 - 40 hours |

| 5 | Procedure | In a cooled reactor under an inert atmosphere, a solution of 3-aminopropan-1-ol and triethylamine in dichloromethane is slowly added to a solution of phosphorus oxychloride in dichloromethane. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).[3] |

| 6 | Work-up | The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude cyclic phosphoramidic chloride. |

Protocol 2: Synthesis of Racemic Ifosfamide

This protocol details the subsequent steps to form racemic ifosfamide from the cyclic intermediate.

| Step | Reagent/Parameter | Details |

| 1 | Reactants | Cyclic phosphoramidic chloride intermediate, 2-chloroethylamine hydrochloride, Triethylamine |

| 2 | Solvent | Dichloromethane |

| 3 | Temperature | -40 to 25 °C |

| 4 | Reaction Time | 3 - 30 hours |

| 5 | Procedure | To the crude cyclic phosphoramidic chloride intermediate dissolved in dichloromethane, 2-chloroethylamine hydrochloride and triethylamine are added. The reaction is stirred until the formation of the intermediate phosphoramide is complete.[3] |

| 6 | Acylation | 2-Chloroacetyl chloride is then added to the reaction mixture, and stirring is continued for 5 - 50 hours to yield the N-acylated intermediate.[3] |

| 7 | Reduction | The crude N-acylated intermediate is isolated and then reduced using a suitable reducing agent, such as sodium borohydride, in the presence of an alkaline hydroxide to yield racemic ifosfamide.[3] |

| 8 | Purification | The final product is typically purified by column chromatography or recrystallization. |

Quantitative Data

Quantitative data for the stereospecific synthesis of this compound is not well-documented in publicly available literature. The following table provides representative data for the synthesis of racemic ifosfamide as a benchmark.

| Parameter | Value | Reference |

| Overall Yield (Racemic) | ~30-35% | [3] |

| Purity (Racemic) | >98% after purification | [3] |

Conclusion

References

- 1. Efficient asymmetric synthesis of P-chiral phosphine oxides via properly designed and activated benzoxazaphosphinine-2-oxide agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of (+)-Ifosfamide in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Ifosfamide, a cornerstone of combination chemotherapy for a spectrum of solid tumors and hematologic malignancies, functions as a prodrug requiring metabolic activation to exert its cytotoxic effects. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the anticancer activity of this compound, from its bioactivation to the induction of cancer cell death. Detailed experimental protocols for key assays, quantitative data on cytotoxicity, and visual representations of the critical signaling pathways are presented to support further research and drug development efforts in this area.

Introduction

Ifosfamide is a synthetic analogue of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[1] Its clinical efficacy is well-established against various cancers, including sarcomas, testicular cancer, and lymphomas.[2] As a prodrug, ifosfamide is metabolically inert and must undergo enzymatic conversion to its active cytotoxic metabolites.[3][4] This bioactivation process, primarily occurring in the liver, is a critical determinant of both its therapeutic efficacy and its associated toxicities.

Metabolic Activation of this compound

The journey of this compound from an inactive prodrug to a potent anticancer agent is a multi-step process initiated by cytochrome P450 (CYP) enzymes.

Hepatic 4-Hydroxylation

The rate-limiting step in ifosfamide activation is the 4-hydroxylation of the oxazaphosphorine ring, predominantly catalyzed by CYP3A4 and CYP2B6 isoforms in the liver.[5] This reaction yields the unstable intermediate, 4-hydroxyifosfamide.

Formation of Active and Toxic Metabolites

4-Hydroxyifosfamide exists in equilibrium with its open-ring tautomer, aldoifosfamide.[6] Aldoifosfamide subsequently undergoes spontaneous decomposition to produce two key molecules:

-

Isophosphoramide Mustard (IPM): The primary active alkylating metabolite responsible for the cytotoxic effects of ifosfamide.[1][6]

-

Acrolein: A highly reactive unsaturated aldehyde that contributes significantly to the urotoxic side effects of ifosfamide therapy, particularly hemorrhagic cystitis.[1][7]

A competing metabolic pathway involves the N-dechloroethylation of ifosfamide, also mediated by CYP3A4 and CYP2B6, which leads to the formation of inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde (CAA).[1][3]

Diagram: Metabolic Activation of this compound

Caption: Metabolic pathway of this compound activation.

Molecular Mechanism of Action in Cancer Cells

The anticancer activity of this compound is primarily mediated by the covalent modification of DNA by its active metabolite, isophosphoramide mustard (IPM).

DNA Alkylation and Cross-Linking

IPM is a bifunctional alkylating agent that readily enters the nucleus of cancer cells.[1] It forms covalent bonds with nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[8][9] The presence of two reactive chloroethyl groups allows IPM to form both:

-

Intrastrand cross-links: Covalent bonds between two bases on the same DNA strand.

-

Interstrand cross-links (ICLs): Covalent bonds between bases on opposite DNA strands.[1]

These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby inhibiting essential cellular processes like DNA replication and transcription.[8] This leads to the arrest of the cell cycle and ultimately triggers programmed cell death.[10]

Induction of Apoptosis

The extensive DNA damage caused by IPM-induced cross-links activates the intrinsic pathway of apoptosis. This signaling cascade involves the following key events:

-

DNA Damage Recognition: The presence of DNA adducts and stalled replication forks activates DNA damage response (DDR) pathways.

-

Activation of Pro-apoptotic Bcl-2 Family Proteins: The DDR signals lead to the activation of pro-apoptotic proteins such as BAX and BAK.[7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK induce the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of initiator caspase-9.[7]

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[7]

-

Cellular Dismantling: Activated executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Ifosfamide has also been shown to downregulate the expression of the anti-apoptotic protein Bcl-2, further sensitizing cancer cells to apoptosis.[7]

Diagram: Ifosfamide-Induced DNA Damage and Apoptosis

Caption: Signaling pathway of ifosfamide-induced apoptosis.

Mechanisms of Resistance to this compound

The development of resistance to ifosfamide is a significant clinical challenge. Several mechanisms can contribute to reduced sensitivity of cancer cells to this agent:

-

Increased DNA Repair: Upregulation of DNA repair pathways, particularly those involved in the removal of ICLs, can counteract the cytotoxic effects of ifosfamide. O6-methylguanine-DNA methyltransferase (MGMT) is a key enzyme that can directly repair alkylated guanine bases, and its overexpression is associated with resistance.[1] The Fanconi anemia (FA) pathway and nucleotide excision repair (NER) are also crucial for the repair of ICLs.

-

Decreased Drug Activation: Reduced expression or activity of the CYP enzymes responsible for ifosfamide bioactivation can lead to lower intracellular concentrations of the active IPM.

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump ifosfamide and its metabolites out of the cancer cell, reducing their intracellular accumulation.

-

Altered Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade, such as overexpression of anti-apoptotic Bcl-2 family members or loss of pro-apoptotic proteins, can render cells resistant to ifosfamide-induced cell death.

Quantitative Data on this compound Cytotoxicity

The cytotoxic potency of ifosfamide and its metabolites is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) | Citation |

| HepG2 | Hepatocellular Carcinoma | This compound | 133 ± 8.9 | 24 | [11] |

| HepG2 | Hepatocellular Carcinoma | This compound | 125 ± 11.2 | 48 | [11] |

| HepG2 | Hepatocellular Carcinoma | This compound | 100.2 ± 7.6 | 72 | [11] |

| U2OS | Osteosarcoma | This compound | 26.77 | Not Specified | |

| U2OS (Resistant) | Osteosarcoma | This compound | 37.13 | Not Specified | |

| MX1 | Breast Cancer | 4-Hydroxyifosfamide | 10.8 | Not Specified | |

| MX1 | Breast Cancer | Chloroacetaldehyde (CAA) | 8.6 | Not Specified | |

| S117 | Not Specified | 4-Hydroxyifosfamide | 25.0 | Not Specified | |

| S117 | Not Specified | Chloroacetaldehyde (CAA) | 15.3 | Not Specified |

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines a colorimetric assay to assess the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Comet Assay for DNA Cross-Linking

This protocol describes a single-cell gel electrophoresis assay to detect ifosfamide-induced DNA interstrand cross-links.

Materials:

-

Microscope slides pre-coated with 1% normal melting point agarose

-

Low melting point agarose (0.5% in PBS)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold or propidium iodide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest and resuspend the cells in ice-cold PBS.

-

Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage of ~25 V for 20-30 minutes to separate the DNA fragments.

-

Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage (tail moment or tail intensity) using specialized software. A decrease in tail moment compared to irradiated controls indicates the presence of DNA cross-links.

O6-Methylguanine-DNA Methyltransferase (MGMT) Activity Assay

This protocol outlines a method to measure the activity of the DNA repair enzyme MGMT in cell lysates.

Materials:

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA or Bradford)

-

MGMT activity assay kit (containing a DNA substrate with O6-methylguanine)

-

Multi-well plate reader

Procedure:

-

Cell Lysate Preparation: Prepare cell lysates from control and ifosfamide-treated cells.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

MGMT Activity Reaction: Incubate a defined amount of cell lysate with the MGMT DNA substrate according to the manufacturer's instructions.

-

Signal Detection: Measure the signal (e.g., fluorescence or radioactivity) generated from the repair of the substrate.

-

Data Analysis: Quantify MGMT activity and normalize to the total protein concentration.

Conclusion

This compound remains a vital component of cancer chemotherapy. Its complex mechanism of action, centered on metabolic activation and subsequent DNA alkylation, provides multiple avenues for therapeutic intervention and potential mechanisms of resistance. A thorough understanding of these molecular pathways, supported by robust experimental methodologies, is essential for the development of more effective treatment strategies and for overcoming the challenge of drug resistance in the clinic. This guide provides a foundational resource for researchers dedicated to advancing the science of ifosfamide-based cancer therapy.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Western blot analysis of bcl-2 family proteins [chem.rutgers.edu]

- 3. benchchem.com [benchchem.com]

- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 5. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 7. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of phosphoramide mustard/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation and repair of unavoidable, endogenous interstrand cross-links in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Ifosfamide Enantiomers

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereoselective biological activities of the (R)- and (S)-enantiomers of the alkylating agent ifosfamide. It covers their differential metabolism, pharmacokinetics, antitumor efficacy, and toxicity profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Ifosfamide (IFO) is a crucial oxazaphosphorine alkylating agent used in the treatment of a wide range of solid tumors and hematologic malignancies.[1][2] As a prodrug, it requires metabolic activation by the cytochrome P450 (CYP) enzyme system to exert its cytotoxic effects.[1][3] Ifosfamide possesses a chiral phosphorus atom and is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers.[1][4] Extensive research has revealed that these enantiomers are not biologically equivalent; they exhibit significant stereoselective differences in their metabolic fate, therapeutic efficacy, and, most critically, their toxicity profiles.[4][5] Understanding these differences is paramount for optimizing its therapeutic index and mitigating severe side effects.

Stereoselective Metabolism of Ifosfamide

The balance between ifosfamide's therapeutic and toxic effects is dictated by two competing metabolic pathways, both of which are highly stereoselective.

-

Activation via 4-Hydroxylation: This is the therapeutically desired pathway. Mediated primarily by CYP3A4 and CYP2B6, this reaction produces 4-hydroxyifosfamide (4-OH-IFO).[1][6] 4-OH-IFO exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to form the ultimate DNA alkylating agent, isophosphoramide mustard (IPM) , and acrolein , a metabolite responsible for urotoxicity.[2][7][8] In vitro and in vivo studies have shown that (R)-ifosfamide is the preferred substrate for this pathway, with CYP3A4 in particular showing a higher affinity for converting (R)-IFO to 4-OH-IFO.[1][9][10]

-

Inactivation and Toxicity via N-dechloroethylation: This pathway involves the removal of one of the two chloroethyl side chains, leading to inactive metabolites and the highly neurotoxic byproduct, chloroacetaldehyde (CAA) .[1][11][12] This reaction is also catalyzed by CYP3A4 and CYP2B6.[1] The (S)-enantiomer is preferentially metabolized via N-dechloroethylation.[1][9] This stereopreference makes (S)-ifosfamide the primary contributor to the severe, dose-limiting neurotoxicity associated with ifosfamide therapy.[4]

The diagram below illustrates the metabolic fate of each enantiomer.

Comparative Pharmacokinetics

The stereoselective metabolism of ifosfamide directly influences its pharmacokinetic properties. Studies in both preclinical models and pediatric patients have demonstrated differences in the clearance and half-life of the two enantiomers.

| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | Species/Context | Reference |

| Half-life (t½) | 34.2 min | 41.8 min | Male Rats | [9] |

| Half-life (t½) | 62.1 min | 75.1 min | Female Rats | [9] |

| Clearance | Higher | Lower | Children | [13] |

| Metabolic Preference | 4-hydroxylation (Activation) | N-dechloroethylation (Toxicity) | In vitro / In vivo | [1][9] |

| Auto-induction | Clearance increases over 5 days | Clearance increases over 5 days | Cancer Patients | [14] |

Differential Antitumor Activity

The relationship between stereochemistry and antitumor efficacy is complex, with some conflicting reports in the literature. This variation may be attributable to the different tumor models and experimental systems used.

| Finding | Tumor Models | Conclusion | Reference |

| Higher Antitumor Effect | Leukemia L1210 & P388, Lewis lung carcinoma, 16/C mammary adenocarcinoma, B16 melanoma (mice) | (S)-IFO exerted higher antitumor effects and revealed higher therapeutic indices. | [5] |

| Higher Antiproliferative Effect | P-388 leukemic cells, Lewis lung cells, Bone marrow stem cells (in vitro/ex vivo) | (S)-enantiomers exerted a higher antiproliferative effect than their (R)-counterparts. | [15] |

| Higher Cytotoxicity | 9L gliosarcoma cells expressing human CYP3A4 | (R)-IFO was more cytotoxic, correlating with a 2- to 3-fold higher rate of 4-hydroxylation. | [10] |

| No Significant Difference | Childhood rhabdomyosarcoma xenograft (mice) | No statistically significant differences were observed between the efficacy of (R)-IFO, (S)-IFO, and the racemate. | [16] |

Despite some studies showing superior activity of (S)-IFO, the prevailing mechanistic view suggests that (R)-IFO should be more therapeutically active due to its more efficient conversion to the DNA-alkylating metabolite, IPM.[1][10] This suggests that the use of enantiomerically pure (R)-ifosfamide could be a distinct clinical advantage.[1]

Stereoselective Toxicity

The most significant clinical difference between the ifosfamide enantiomers lies in their toxicity profile, particularly ifosfamide-induced encephalopathy (IIE).

| Toxicity Type | Causative Metabolite | Primary Enantiomeric Source | Mechanism & Clinical Manifestation | Reference |

| Neurotoxicity | Chloroacetaldehyde (CAA) | (S)-Ifosfamide | CAA crosses the blood-brain barrier and is a direct neurotoxin. It may also inhibit mitochondrial oxidative phosphorylation.[17] Symptoms range from lethargy and confusion to hallucinations, seizures, and fatal coma.[7][18] | [4][11][12][17] |

| Urotoxicity | Acrolein | Both enantiomers (via 4-hydroxylation) | Acrolein accumulates in the bladder, causing hemorrhagic cystitis. This is typically managed by co-administration of the protective agent mesna. | [8] |

The clear association between the (S)-enantiomer and the production of neurotoxic CAA has led to the proposal that using enantiomerically pure (R)-ifosfamide would retain the therapeutic benefits of the drug while largely eliminating the risk of severe neurotoxicity.[4]

Key Experimental Protocols

Reproducing and building upon the research into ifosfamide enantiomers requires robust and specific methodologies. Below are detailed protocols for key experiments.

Protocol 1: Chiral Separation of Ifosfamide Enantiomers via HPLC

This protocol describes a direct method using a chiral stationary phase (CSP) to resolve racemic ifosfamide.

-

Objective: To achieve baseline separation of (R)- and (S)-ifosfamide for subsequent biological testing.

-

Materials:

-

HPLC system with UV detector.

-

Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate)).[19]

-

Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol (IPA).

-

Sample: Racemic ifosfamide dissolved in the mobile phase.

-

-

Methodology:

-

Column Equilibration: Install the chiral column and equilibrate with the mobile phase (e.g., 90:10 n-hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Sample Preparation: Prepare a 1 mg/mL solution of racemic ifosfamide in the mobile phase.

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with 90:10 (v/v) n-hexane:IPA.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Collect chromatograms. The two enantiomers will elute as distinct peaks. Collect the separated fractions for further use and confirm purity. The elution order should be determined using a certified standard of one enantiomer.

-

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a typical study to assess the antitumor activity of the separated enantiomers in an animal model.[16][20]

-

Objective: To compare the in vivo antitumor efficacy of (R)-IFO, (S)-IFO, and racemic IFO.

-

Materials:

-

Immune-compromised mice (e.g., female CBA/CaJ or athymic nude mice).

-

Human cancer cell line (e.g., HxRh28 rhabdomyosarcoma).[16]

-

Separated (R)- and (S)-ifosfamide, and racemic ifosfamide.

-

Vehicle (e.g., sterile saline).

-

Calipers for tumor measurement.

-

-

Methodology:

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, (R)-IFO, (S)-IFO, Rac-IFO), with n=8-10 mice per group.

-

Drug Administration: Administer the compounds (e.g., 40 mg/kg) intravenously or intraperitoneally once daily for a specified treatment cycle (e.g., 5 days).

-

Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor animal body weight and general health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize animals and excise tumors for final analysis.

-

Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Perform statistical analysis (e.g., ANOVA) to determine significance.

-

Protocol 3: Quantification of Metabolites via GC-MS

This protocol details the analytical method for measuring ifosfamide and its key metabolites in biological samples.[9]

-

Objective: To quantify the levels of (R)-IFO, (S)-IFO, 4-OH-IFO, and N-dechloroethylated metabolites in plasma or urine.

-

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Deuterium-labeled internal standards for each analyte.

-

Extraction solvents (e.g., ethyl acetate).

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

-

-

Methodology:

-

Sample Collection: Collect blood or urine from animals or patients at specified time points after drug administration.

-

Sample Preparation:

-

To 100 µL of plasma, add the deuterium-labeled internal standards.

-

Perform liquid-liquid extraction with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue and perform chemical derivatization with BSTFA to increase the volatility of the analytes.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5) and a temperature gradient to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific mass fragments of each analyte and its internal standard.

-

-

Quantification: Generate a standard curve for each analyte. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

-

The workflow below provides a high-level overview of a comprehensive study on ifosfamide enantiomers.

Conclusion and Future Directions

The biological activity of ifosfamide is profoundly influenced by its stereochemistry. The evidence strongly indicates that (R)-ifosfamide is preferentially directed down the therapeutic activation pathway, while (S)-ifosfamide is the primary source of the neurotoxic metabolite chloroacetaldehyde. This fundamental difference suggests a clear path toward improving the safety and efficacy of ifosfamide-based chemotherapy.

The development of an enantiomerically pure (R)-ifosfamide formulation represents a significant opportunity to create a superior therapeutic agent.[4] Such a drug could potentially be administered at higher, more effective doses without the dose-limiting neurotoxicity that currently constrains the use of the racemic mixture. Further clinical investigation is warranted to translate these preclinical and pharmacological findings into improved outcomes for cancer patients.

References

- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Ifosfamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Cyclophosphamide versus ifosfamide: to use ifosfamide or not to use, that is the three-dimensional question - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. I. Antitumour effect of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Ifosamide? [synapse.patsnap.com]

- 9. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]

- 12. Dechloroethylation of ifosfamide and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ifosfamide enantiomers: pharmacokinetics in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New insights into the pharmacokinetics and metabolism of (R,S)-ifosfamide in cancer patients using a population pharmacokinetic-metabolism model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. II. Antiproliferative activity of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. library.plu.edu [library.plu.edu]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antitumor Efficacy of (+)-Ifosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antitumor effects of the (+) enantiomer of Ifosfamide. It delves into the quantitative analysis of its cytotoxic and apoptotic activities, details the experimental protocols for its evaluation, and illustrates the key signaling pathways involved in its mechanism ofaction.

Ifosfamide, a widely used alkylating agent, is a chiral molecule administered as a racemic mixture of its two enantiomers, (R)-(+)-Ifosfamide and (S)-(-)-Ifosfamide. Emerging research indicates that the enantiomers exhibit differential metabolic activation and cytotoxic effects, highlighting the importance of studying their individual properties. This guide focuses specifically on the in vitro antitumor profile of (+)-Ifosfamide.

Quantitative Assessment of Antitumor Activity

The in vitro efficacy of this compound and its racemic mixture has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data on its cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Table 1: Cytotoxicity of Ifosfamide in Human Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (hours) | Citation |

| U2OS | Osteosarcoma | Racemic Ifosfamide | 37.13 | Not Specified | [1] |

| HepG2 | Hepatocellular Carcinoma | Racemic Ifosfamide | 133 ± 8.9 | 24 | [2] |

| HepG2 | Hepatocellular Carcinoma | Racemic Ifosfamide | 125 ± 11.2 | 48 | [2] |

| HepG2 | Hepatocellular Carcinoma | Racemic Ifosfamide | 100.2 ± 7.6 | 72 | [2] |

Note: Data for the individual this compound enantiomer is limited. The provided IC50 values are for the racemic mixture. One study indicated that tumor cells expressing the CYP3A4 enzyme are most sensitive to R-Ifosfamide, as it is metabolized to its active 4-hydroxylated form at a higher rate than S-Ifosfamide, suggesting potentially greater anticancer activity in such tumors[3]. Conversely, another study reported that the (-)-S enantiomer exerted a higher antiproliferative effect in several tumor models[4].

Table 2: Induction of Apoptosis by Ifosfamide in HepG2 Cells

| Compound | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Citation |

| Racemic Ifosfamide | 25 | 48 | ~165% increase vs. control | |

| Racemic Ifosfamide | 50 | 48 | ~362% increase vs. control | |

| Racemic Ifosfamide | 100 | 48 | ~500% increase vs. control | |

| Racemic Ifosfamide | 25 | 72 | ~197% increase vs. control | |

| Racemic Ifosfamide | 50 | 72 | ~380% increase vs. control | |

| Racemic Ifosfamide | 100 | 72 | ~600% increase vs. control |

Table 3: Effect of Ifosfamide on Caspase Activity in HepG2 Cells

| Caspase | Compound | Concentration (µM) | Incubation Time (hours) | % Increase vs. Control | Citation |

| Caspase-9 | Racemic Ifosfamide | 25 | 48 | ~203% | |

| Caspase-9 | Racemic Ifosfamide | 50 | 48 | ~408% | |

| Caspase-9 | Racemic Ifosfamide | 100 | 48 | ~673% | |

| Caspase-9 | Racemic Ifosfamide | 25 | 72 | ~257% | |

| Caspase-9 | Racemic Ifosfamide | 50 | 72 | ~569% | |

| Caspase-9 | Racemic Ifosfamide | 100 | 72 | ~870% | |

| Caspase-3 (Gene Expression) | Racemic Ifosfamide | 25 | 72 | ~689% | |

| Caspase-3 (Gene Expression) | Racemic Ifosfamide | 50 | 72 | ~789% | |

| Caspase-3 (Gene Expression) | Racemic Ifosfamide | 100 | 72 | ~978% |

Experimental Protocols

This section outlines the detailed methodologies for the key in vitro experiments used to assess the antitumor effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Cells are treated with various concentrations of this compound (or racemic ifosfamide) and incubated for specific time periods (e.g., 24, 48, 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound as described in the cytotoxicity assay.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate the cell populations:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.

-

Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI stains the cellular DNA, and RNase A removes any RNA that might interfere with the DNA staining.

-

Flow Cytometry: The DNA content of the stained cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: A histogram of DNA content is generated. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is calculated.

Signaling Pathways and Mechanism of Action

The antitumor effect of this compound is a multi-step process that begins with its metabolic activation and culminates in the induction of apoptosis and cell cycle arrest in cancer cells.

Metabolic Activation

Ifosfamide is a prodrug that requires activation by cytochrome P450 (CYP) enzymes in the liver. The R-(+)-enantiomer is preferentially metabolized by CYP3A4 to its active metabolite, 4-hydroxyifosfamide[3]. This metabolite exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to form the ultimate alkylating agent, ifosforamide mustard, and a toxic byproduct, acrolein[5].

Caption: Metabolic activation of this compound.

DNA Damage and Apoptosis Induction

Ifosforamide mustard is a bifunctional alkylating agent that forms covalent bonds with DNA, primarily at the N7 position of guanine[5]. This leads to the formation of intra- and interstrand DNA cross-links, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis)[6][7].

The DNA damage activates a complex signaling cascade. The cell cycle is arrested to allow for DNA repair. However, if the damage is too severe, the apoptotic pathway is initiated. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Key players in this process include the initiator caspase-9 and the executioner caspase-3[8]. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members, also plays a crucial role in regulating the mitochondrial pathway of apoptosis[8]. Ifosfamide has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins[8].

Caption: this compound-induced DNA damage and apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the antitumor effects of this compound.

Caption: In vitro experimental workflow.

References

- 1. A computational model for quantitative analysis of cell cycle arrest and its contribution to overall growth inhibition by anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of optical isomers of cyclophosphamide, ifosfamide and trofosfamide as compared to clinically used racemates. | Semantic Scholar [semanticscholar.org]

- 5. karger.com [karger.com]

- 6. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ifosamide? [synapse.patsnap.com]

- 8. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Active Metabolites of (+)-Ifosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide (IFO) is a crucial alkylating agent used in the chemotherapy of various cancers, including sarcomas and hematologic malignancies.[1] As a prodrug, ifosfamide requires metabolic activation to exert its cytotoxic effects. This process, however, also leads to the formation of metabolites responsible for its significant toxicities, such as neurotoxicity and urotoxicity.[1][2] A thorough understanding of the intricate metabolic pathways of ifosfamide, particularly its clinically used racemic mixture containing (+)-ifosfamide, is paramount for optimizing its therapeutic index. This technical guide provides a comprehensive overview of the metabolism of this compound, its active metabolites, and the experimental methodologies used to study these processes.

Metabolic Pathways of Ifosfamide

The metabolism of ifosfamide is a complex network of reactions primarily occurring in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The two major competing pathways are 4-hydroxylation, which leads to the formation of the active cytotoxic species, and N-dechloroethylation, which is considered a detoxification pathway but also produces toxic metabolites.[3][4]

4-Hydroxylation: The Activation Pathway

The initial and rate-limiting step in the bioactivation of ifosfamide is the oxidation at the C-4 position of the oxazaphosphorine ring, forming 4-hydroxyifosfamide. This reaction is predominantly catalyzed by CYP3A4 and to a lesser extent by CYP2B6.[1][3][5] 4-hydroxyifosfamide exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide is unstable and can diffuse out of hepatic cells to be transported to tumor cells.[2] Subsequently, aldoifosfamide undergoes spontaneous (non-enzymatic) β-elimination to yield the ultimate active alkylating agent, isophosphoramide mustard (IPM) , and a toxic byproduct, acrolein .[2][6] Isophosphoramide mustard is responsible for the antineoplastic activity of ifosfamide by forming inter- and intra-strand DNA cross-links, leading to inhibition of DNA synthesis and apoptosis.[2][6] Acrolein is a highly reactive unsaturated aldehyde that accumulates in the bladder and is a major cause of hemorrhagic cystitis.[2][6]

N-Dechloroethylation: The Detoxification and Toxicity Pathway

Parallel to 4-hydroxylation, ifosfamide can undergo oxidation of its two N-chloroethyl side chains, a process known as N-dechloroethylation. This pathway is also primarily mediated by CYP3A4 and CYP2B6.[5][7] This reaction leads to the formation of 2-dechloroethylifosfamide and 3-dechloroethylifosfamide, which are generally considered inactive metabolites.[8] However, this process also releases chloroacetaldehyde (CAA) , a highly toxic metabolite.[3][9][10] Chloroacetaldehyde is implicated in the neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[9][10] It can cross the blood-brain barrier and disrupt mitochondrial function.[11]

Stereoselectivity in Metabolism

Ifosfamide is a chiral compound, and its enantiomers, (R)- and (S)-ifosfamide, are metabolized differently. CYP3A4 preferentially catalyzes the activating 4-hydroxylation of (R)-ifosfamide, while CYP2B6 shows a preference for the 4-hydroxylation of (S)-ifosfamide.[5][12] Conversely, the N-dechloroethylation pathway is more prominent for (S)-ifosfamide, leading to a higher production of chloroacetaldehyde from this enantiomer.[12] This stereoselectivity has important clinical implications, as the (R)-enantiomer is associated with a more favorable therapeutic profile due to its preferential activation.[12]

// Nodes IFO [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_IFO [label="4-Hydroxyifosfamide", fillcolor="#FBBC05", fontcolor="#202124"]; Aldo_IFO [label="Aldoifosfamide", fillcolor="#FBBC05", fontcolor="#202124"]; IPM [label="Isophosphoramide Mustard\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acrolein [label="Acrolein\n(Urotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dechloro_IFO [label="2- and 3-Dechloroethyl-\nifosfamide (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CAA [label="Chloroacetaldehyde\n(Neurotoxic/Nephrotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA Cross-linking\n& Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges IFO -> OH_IFO [label="CYP3A4, CYP2B6\n(4-Hydroxylation)"]; OH_IFO -> Aldo_IFO [label="Tautomerization"]; Aldo_IFO -> IPM [label="Spontaneous\nβ-elimination"]; Aldo_IFO -> Acrolein [label="Spontaneous\nβ-elimination"]; IPM -> DNA; IFO -> Dechloro_IFO [label="CYP3A4, CYP2B6\n(N-dechloroethylation)"]; IFO -> CAA [label="CYP3A4, CYP2B6\n(N-dechloroethylation)"]; } .dot Caption: Metabolic activation and detoxification pathways of this compound.

Quantitative Data on Ifosfamide Metabolism and Metabolite Activity

The following tables summarize key quantitative data related to the pharmacokinetics of ifosfamide and the cytotoxic activity of its metabolites.

Table 1: Pharmacokinetic Parameters of Ifosfamide in Adult Patients

| Parameter | Value | Reference |

| Half-life (low dose: 1800-2400 mg/m²) | 7 hours | [13] |

| Half-life (high dose: 3800-5000 mg/m²) | 15 hours | [13] |

| Volume of Distribution (Day 1) | 0.64 L/kg | [13] |

| Volume of Distribution (Day 5) | 0.72 L/kg | [13] |

| Clearance | 3.48 ± 0.88 L/h/m² | [14] |

| Oral Bioavailability | ~92% | [15] |

Table 2: Cytotoxicity of Ifosfamide and its Metabolites (IC50 Values)

| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |

| HepG2 | Ifosfamide | 24 h | 133 ± 8.9 | [2] |

| HepG2 | Ifosfamide | 48 h | 125 ± 11.2 | [2] |

| HepG2 | Ifosfamide | 72 h | 100.2 ± 7.6 | [2] |

Detailed Experimental Protocols

In Vitro Metabolism of Ifosfamide using Human Liver Microsomes

This protocol is designed to study the formation of ifosfamide metabolites in a controlled in vitro system.

Materials:

-

Human liver microsomes (pooled)

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.

-

Pre-warm the master mix and the human liver microsomes to 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of this compound to the pre-warmed master mix and microsomes.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for subsequent analysis of metabolites by LC-MS/MS.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Master Mix\n(Buffer + NADPH system)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prewarm [label="Pre-warm Master Mix\nand Microsomes (37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IFO [label="Add this compound\nto initiate reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C\n(Time course)", fillcolor="#FBBC05", fontcolor="#202124"]; Terminate [label="Terminate with\nAcetonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to\nremove protein", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze Supernatant\nby LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Prewarm; Prewarm -> Add_IFO; Add_IFO -> Incubate; Incubate -> Terminate; Terminate -> Centrifuge; Centrifuge -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for in vitro metabolism of ifosfamide.

Quantification of Ifosfamide and its Metabolites in Plasma by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of ifosfamide and its major metabolites in human plasma.[1][6]

Materials:

-

Human plasma samples

-

Ifosfamide, 4-hydroxyifosfamide, isophosphoramide mustard, 2-dechloroethylifosfamide, and 3-dechloroethylifosfamide analytical standards

-

Ifosfamide-d4 (internal standard)

-

Acetonitrile

-

Methanol

-

Formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

-

Reversed-phase C18 HPLC column

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 20 µL of the internal standard working solution (ifosfamide-d4).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for ifosfamide and each of its metabolites, as well as the internal standard.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Add Internal Standard\n(Ifosfamide-d4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate Supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitute [label="Reconstitute in\nMobile Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inject [label="Inject into\nLC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Acquisition & Analysis\n(MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Sample; Sample -> Add_IS; Add_IS -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Inject; Inject -> Analyze; Analyze -> End; } .dot Caption: Workflow for LC-MS/MS analysis of ifosfamide and its metabolites.

Conclusion

The metabolism of this compound is a complex interplay of activation and detoxification pathways that ultimately determines its therapeutic efficacy and toxicity profile. A comprehensive understanding of the roles of CYP3A4 and CYP2B6 in the stereoselective metabolism of ifosfamide enantiomers, and the formation of both the active isophosphoramide mustard and the toxic metabolites acrolein and chloroacetaldehyde, is critical for the rational design of new therapies and the optimization of existing treatment regimens. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of ifosfamide metabolism and its clinical implications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of ifosfamide in relation to DNA damage assessed by the COMET assay in children with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective metabolism of ifosfamide by human P-450s 3A4 and 2B6. Favorable metabolic properties of R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, metabolism and clinical effect of ifosfamide in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of (+)-Ifosfamide in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide, a widely used chemotherapeutic agent, is a chiral molecule administered as a racemic mixture of its two enantiomers, (+)-(R)-ifosfamide and (-)-(S)-ifosfamide. Emerging evidence suggests that the enantiomers of ifosfamide may exhibit different pharmacokinetic and pharmacodynamic properties. Understanding the specific pharmacokinetic profile of the (+)-ifosfamide enantiomer is crucial for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in preclinical models, focusing on quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound in Rodent Models

The pharmacokinetic properties of this compound have been investigated in preclinical studies, primarily in rats and mice. These studies reveal stereoselective differences in the drug's disposition, which are largely attributed to differential metabolism.

Rat Models

Studies in Sprague-Dawley rats have provided significant insights into the stereoselective pharmacokinetics of ifosfamide. Following intravenous administration, (+)-(R)-ifosfamide has been shown to have a shorter half-life and a lower area under the curve (AUC) compared to its (-)-(S)-enantiomer, indicating a faster clearance. This difference is more pronounced in male rats than in female rats. The metabolism of (+)-(R)-ifosfamide preferentially proceeds through the 4-hydroxylation pathway, which is the primary activation pathway leading to the formation of the active cytotoxic metabolite, isophosphoramide mustard.[1]

Table 1: Pharmacokinetic Parameters of (+)-(R)-Ifosfamide in Male Sprague-Dawley Rats

| Parameter | Value | Units |

| Dose | 40 | mg/kg (IV) |

| Half-life (t½) | 34.2 | minutes |

| Area Under the Curve (AUC) | Lower than (S)-Ifosfamide | - |

Note: Specific AUC values were not provided in the cited source, but it was stated to be lower than that of the (S)-enantiomer.

Table 2: Pharmacokinetic Parameters of (+)-(R)-Ifosfamide in Female Sprague-Dawley Rats

| Parameter | Value | Units |

| Dose | 40 | mg/kg (IV) |

| Half-life (t½) | 62.1 | minutes |

| Area Under the Curve (AUC) | Lower than (S)-Ifosfamide | - |

Note: Specific AUC values were not provided in the cited source, but it was stated to be lower than that of the (S)-enantiomer.

Mouse Models

Experimental Protocols

This section outlines a typical experimental protocol for a preclinical pharmacokinetic study of this compound in a rodent model, based on methodologies described in the scientific literature.

Animal Models and Husbandry

-

Species: Male and/or female Sprague-Dawley rats or CBA/CaJ mice.

-

Age/Weight: Typically 8-10 weeks old, with weights ranging from 200-250g for rats and 20-25g for mice.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of the study.

Drug Administration

-

Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline, for intravenous administration.

-

Dose: A typical dose for pharmacokinetic studies in rats is 40 mg/kg.

-

Route of Administration: Intravenous (IV) injection via the tail vein or a cannulated jugular vein.

Blood Sampling

-

Method: Serial blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) are collected at predetermined time points. Common time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Collection Site: Blood is typically collected from the tail vein, saphenous vein, or via a cannula.

-

Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Enantioselective quantification of this compound in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

-

Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte.

-

Chromatography: A chiral column is used to separate the enantiomers of ifosfamide.

-

Mass Spectrometry: Detection and quantification are achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

-

Parameters: Key parameters calculated include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

-

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is a critical determinant of its pharmacokinetic profile and therapeutic activity. The following diagram illustrates the primary metabolic pathways.

Caption: Metabolic pathway of (+)-(R)-ifosfamide.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the logical steps involved in conducting a preclinical pharmacokinetic study of this compound.

Caption: Experimental workflow for a preclinical PK study.

Conclusion

The preclinical pharmacokinetic data available for this compound, particularly from rat models, clearly demonstrate stereoselective disposition, with the (+)-enantiomer being cleared more rapidly primarily through the desired metabolic activation pathway. While comprehensive enantiomer-specific pharmacokinetic data in mice is currently limited, the established methodologies provide a robust framework for future investigations. The detailed experimental protocols and visual workflows presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. A deeper understanding of its pharmacokinetic profile is essential for the rational design of future clinical studies and the potential development of enantiomerically pure ifosfamide formulations.

References

- 1. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Ifosfamide: A Technical Guide on its DNA Alkylating Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide (IFO) is a crucial chemotherapeutic agent, classified as an oxazaphosphorine DNA alkylating agent, used in the treatment of a variety of solid tumors and hematologic malignancies.[1] As a prodrug, its cytotoxic effects are contingent upon metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, into active alkylating metabolites.[2] This guide provides a comprehensive technical overview of the DNA alkylating properties of the (+)-R-enantiomer of ifosfamide, which exhibits distinct metabolic and cytotoxic profiles. We will delve into its mechanism of action, metabolic activation pathways, the spectrum of DNA adducts formed, and the subsequent cellular responses. Furthermore, this document outlines detailed experimental protocols for assessing its activity and presents quantitative data in structured tables to facilitate comparative analysis.

Mechanism of Action: From Prodrug to DNA Alkylator

Ifosfamide exerts its anticancer effects through a cascade of metabolic activation steps that culminate in the formation of its ultimate cytotoxic metabolite, isophosphoramide mustard (IPM).[1] IPM is a bifunctional alkylating agent that covalently binds to nucleophilic sites on DNA, leading to the formation of DNA adducts.[3] These adducts, particularly interstrand and intrastrand crosslinks, are highly cytotoxic lesions that impede fundamental cellular processes such as DNA replication and transcription.[2][4] This disruption triggers cell cycle arrest and ultimately induces apoptosis, preferentially in rapidly dividing cancer cells.[5][6]

Metabolic Activation of (+)-Ifosfamide

The bioactivation of ifosfamide is a critical determinant of its therapeutic efficacy and is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver.[7][8] The initial and rate-limiting step is the 4-hydroxylation of the oxazaphosphorine ring to form 4-hydroxyifosfamide (4-OH-IFO).[1][9] This reaction is stereoselective, with the (+)-R-enantiomer of ifosfamide being a preferred substrate for certain CYP isozymes.[1]

Key enzymes involved in the metabolic activation include:

-

CYP3A4 and CYP2B6: These are the major isoforms responsible for the 4-hydroxylation of ifosfamide.[9]

-

CYP3A5: Also contributes to the bioactivation and can be auto-induced by ifosfamide.[1]

-

Minor contributions: CYP2A6, CYP2C8, CYP2C9, and CYP2C19 also play a minor role.[9]

Following its formation, 4-OH-IFO exists in equilibrium with its tautomer, aldoifosfamide.[8] Aldophosphamide can then undergo one of two pathways:

-

Detoxification: Oxidation by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyifosfamide.[6]

-

Activation: Spontaneous β-elimination to yield the ultimate cytotoxic agent, isophosphoramide mustard (IPM) , and the toxic byproduct, acrolein .[1][6] Acrolein is responsible for the urothelial toxicity, including hemorrhagic cystitis, associated with ifosfamide therapy.[1][2]

A competing pathway to 4-hydroxylation is N-dechloroethylation, which leads to the formation of inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde (CAA).[1][7]

Metabolic activation pathway of this compound.

DNA Alkylation and Adduct Formation

Isophosphoramide mustard (IPM) is a bifunctional molecule with two reactive chloroethyl side chains.[4] Upon entering the cell nucleus, it forms a highly reactive aziridinium ion intermediate.[4] This electrophilic species then attacks nucleophilic sites on the DNA, primarily the N7 position of guanine bases.[4][10]

The alkylation process can result in several types of DNA lesions:

-

Monoadducts: A single chloroethyl arm of IPM binds to a guanine base.

-

Intrastrand Crosslinks: The second chloroethyl arm reacts with another guanine on the same DNA strand.

-

Interstrand Crosslinks (ICLs): The second arm binds to a guanine on the complementary DNA strand, covalently linking the two strands of the DNA double helix.[2] ICLs are considered the most cytotoxic lesions as they form a complete block to DNA strand separation, which is essential for replication and transcription.[11]

The sequence specificity of IPM-induced crosslinking has been investigated, with a preference for 5'-GNC-3' sequences (where N can be any nucleotide).[12]

Mechanism of DNA alkylation by IPM.

Cellular Response to Ifosfamide-Induced DNA Damage